Product packaging for Migril(Cat. No.:CAS No. 86498-65-9)

Migril

Cat. No.: B1251537
CAS No.: 86498-65-9
M. Wt: 1810.4 g/mol
InChI Key: BYJYIKWMABSTKJ-ZNYNAASMSA-N
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Description

Migril, also known as this compound, is a useful research compound. Its molecular formula is C96H109ClN16O18 and its molecular weight is 1810.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C96H109ClN16O18 B1251537 Migril CAS No. 86498-65-9

Properties

CAS No.

86498-65-9

Molecular Formula

C96H109ClN16O18

Molecular Weight

1810.4 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;1-benzhydryl-4-methylpiperazine;(2R,3R)-2,3-dihydroxybutanedioic acid;1,3,7-trimethylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/2C33H35N5O5.C18H22N2.C8H10N4O2.C4H6O6.ClH/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-1(3(7)8)2(6)4(9)10;/h2*3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);2-11,18H,12-15H2,1H3;4H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10);1H/t2*21-,25-,26+,27+,32-,33+;;;1-,2-;/m11..1./s1

InChI Key

BYJYIKWMABSTKJ-ZNYNAASMSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O.Cl

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.Cl

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O.Cl

Synonyms

migral
Migril

Origin of Product

United States

Historical Chemical Context and Evolution of Research Perspectives on Migril Constituents

Early Chemical Isolation and Characterization of Ergot Alkaloids

The journey into understanding ergot alkaloids began with the isolation and analysis of these compounds from ergot, a fungus (specifically Claviceps purpurea) that infects rye and other cereals . Early observations of ergot's effects date back centuries, with medicinal uses recorded as early as 1100 B.C.E. and toxic effects described in the 12th century .

Significant progress in chemical characterization occurred in the early 20th century. In 1906, ergotoxine, a mixture of ergocristine, ergocriptine, and ergocornine, was isolated from ergot . This was followed in 1918 by Arthur Stoll's isolation of ergotamine, which marked the first chemically pure ergot alkaloid with considerable medical relevance . These early isolations intensified research efforts into the diverse group of ergot alkaloids, which are indole (B1671886) compounds biosynthetically derived from L-tryptophan . A common structural feature among many ergot alkaloids is lysergic acid . To date, over 80 individual ergot alkaloids have been identified .

Historical Development of Synthetic Approaches to Associated Chemical Structures

Following the initial isolations, a major challenge in chemical research was the total synthesis of these complex natural products. The determination of the basic chemical structure of ergot alkaloids in 1930 ushered in an era of intensive exploration into synthetic derivatives . A landmark achievement occurred in 1956 when the Woodward group at Lilly Laboratory achieved the first total synthesis of lysergic acid . This breakthrough paved the way for further synthetic endeavors.

Subsequent research groups, including those led by Baillarge, Ramage, Rebek, and Kiguchi, also contributed significantly to the development of various synthetic strategies for lysergic acid . While total chemical synthesis of ergot alkaloids is possible, it often involves complicated multi-step procedures that can be low-yielding . The work of Dr. Albert Hofmann, starting in 1935, was also pivotal, leading to the production of numerous novel and valuable ergot-derived drugs . These synthetic efforts aimed not only to confirm the structures of natural alkaloids but also to create new analogs with modified chemical properties.

Analytical Advancements in Identifying Complex Natural Product Mixtures

The accurate identification and quantification of ergot alkaloids and other natural product mixtures have evolved considerably over time. Early chemical tests, such as Charles Joseph Tanret's method in 1875, involved simple color reactions to detect ergot preparations . Later, C.C. Keller modified this into the Tanret-Keller reaction, and E. Hofmann developed a highly sensitive test still used today as the Hofmann-Kandel test .

The mid-20th century saw the introduction of chromatographic techniques. Albert Hofmann utilized thin-layer chromatography (TLC) in 1961 to isolate ergot alkaloids from natural sources, and this method was also applied to separate clavine alkaloids . In recent decades, more sophisticated analytical methods have become standard for the qualitative and quantitative analysis of ergot alkaloids in various matrices. These include high-performance liquid chromatography (HPLC), often coupled with fluorescence detection (LC-FLD) for its high sensitivity .

The most advanced and widely used approach for trace quantification and identification is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . This technique allows for the separation of individual alkaloids and their isomers, providing molecular mass and empirical formula information, and even clues for structural elucidation of unknown compounds through fragmentation patterns . Nuclear Magnetic Resonance (NMR) analysis also remains crucial for its high accuracy and specificity in determining chemical structures . Furthermore, techniques like mass spectrometry imaging (MALDI-MSI) have emerged, enabling the visualization of the spatial distribution of these alkaloids within biological samples .

Interdisciplinary Chemical Research Driving Compound Understanding

The comprehensive understanding of ergot alkaloids and associated chemical structures has been a product of extensive interdisciplinary research, integrating chemistry with biology, pharmacology, and other fields. Chemical research has focused on elucidating the complex biosynthetic pathways of these compounds, recognizing that they are primarily produced by fungi like Claviceps purpurea from precursors such as L-tryptophan and dimethylallyl pyrophosphate .

Compound Names and PubChem CIDs

Chemical Synthesis and Biosynthesis Pathways of Migril Constituents

Biosynthetic Pathways of Ergotamine and Related Ergot Alkaloids

Ergotamine is a complex ergopeptine alkaloid produced as a secondary metabolite by various fungi, notably Claviceps purpurea and other species within the family Clavicipitaceae . These alkaloids are structurally diverse, derived from L-tryptophan and dimethylallyl pyrophosphate (DMAPP) .

The biosynthesis of ergot alkaloids, including ergotamine, occurs within the secondary metabolism of specific fungi . The initial and committed step in this pathway involves the prenylation of L-tryptophan by dimethylallyl pyrophosphate (DMAPP) . This crucial reaction is catalyzed by the prenyltransferase enzyme, 4-dimethylallyltryptophan synthase (DMATS), also known as FgaPT2 . Following this, N-methylation of the intermediate 4-(γ,γ-dimethylallyl)tryptophan (DMAT) occurs . A series of successive oxidation steps then catalyze the intramolecular cyclization of the prenyl and indole (B1671886) moieties, leading to the formation of the C ring in the tricyclic compound chanoclavine-I . Further oxidation of chanoclavine-I yields chanoclavine-I-aldehyde, which serves as a common precursor for all classes of ergot alkaloids . The conversion of agroclavine (B1664434) to elymoclavine (B1202758), and subsequently to D-(+)-lysergic acid, involves cytochrome P-450 monooxygenases .

The ergoline (B1233604) moiety of ergotamine is efficiently labeled by precursors such as L-tryptophan, mevalonic acid lactone, acetate, formate, and the methyl group of L-methionine . Lysergic acid is then formed from elymoclavine . The final stages of ergotamine biosynthesis involve the enzymatic linkage of D-lysergic acid to a cyclic tripeptide moiety . This process is mediated by lysergyl peptide synthetase (LPS), a nonribosomal peptide synthetase . For ergotamine, this enzyme covalently links D-lysergic acid to the amino acids L-alanine, L-proline, and L-phenylalanine . Subsequent enzyme-catalyzed or spontaneous cyclizations, oxygenations/oxidations, and isomerizations at selected residues lead to the formation of ergotamine . Studies have shown that L-phenylalanine and L-proline are particularly efficient precursors, specifically labeling their respective side-chain moieties in the alkaloid . The concentration of D-lysergic acid within the fungal cells can be a rate-limiting factor in ergot peptide synthesis .

Genetic engineering has been instrumental in understanding and optimizing ergot alkaloid biosynthesis. Gene clusters involved in ergot alkaloid production have been identified and compared across various fungal species, including Claviceps purpurea and Aspergillus fumigatus . Knock-out experiments and biochemical investigations have helped elucidate the functions of several genes responsible for the formation of the tetracyclic ergoline ring system . For instance, the dmaW gene, encoding DMATS, was isolated and sequenced, and its prenyltransferase reaction was demonstrated in recombinant yeast cells . The identification of genes like lpsA1 and lpsA2, which encode LPS1 enzymes, has shown their involvement in the synthesis of major alkaloids like ergotamine (LPS1-1) and ergocryptine (LPS1-2) . Mutational analysis has also provided insights into critical branch points in the pathway, allowing for the production of different ergot alkaloid products .

The biosynthesis of ergotamine involves a series of enzymatic transformations that can be considered a form of chemoenzymatic synthesis within the biological system. While specific de novo chemoenzymatic synthesis of the entire ergotamine scaffold from simple chemical precursors is highly complex, the understanding of the fungal biosynthetic enzymes provides a blueprint for potential synthetic strategies. The pathway leverages enzymatic steps, such as the prenylation of L-tryptophan by DMATS and the subsequent nonribosomal peptide synthesis by LPS, to construct the complex ergoline and peptide moieties . Chemical synthesis from fermentatively produced lysergic acid is also a known method for obtaining ergot alkaloids .

Genetic Engineering Approaches for Pathway Elucidation and Optimization

Chemical Synthesis of Cyclizine (B1669395) and Related Piperazine (B1678402) Derivatives

Cyclizine, a piperazine derivative, is chemically synthesized rather than biosynthesized. Its chemical name is 1-benzhydryl-4-methyl-piperazine .

Cyclizine itself does not possess chiral centers, and therefore, stereoselective synthesis is not directly applicable to its formation. The synthesis of cyclizine can be achieved through methods such as the Eschweiler–Clarke methylation of diphenylmethylpiperazine . Another reported method involves the reaction of benzhydryl bromide with 1-methylpiperazine (B117243) . This alkylation reaction yields cyclizine, which can then be converted to its hydrochloride salt .

While cyclizine itself does not require stereoselective synthesis, significant advancements have been made in the stereoselective synthesis of related highly substituted piperazine derivatives. These methodologies often involve multi-component reactions, such as the one-pot three-component synthetic route utilizing N-activated aziridines, anilines, and propargyl carbonates, yielding piperazines with excellent stereoselectivity (de, ee >99%) . Other strategies include biocatalytic approaches, palladium-catalyzed cyclizations, and conversions from optically active amino acids . For example, the asymmetric synthesis of cis-2,5-disubstituted piperazines has been achieved through copper-catalyzed ring-opening and ring-closing reactions of N-tosyl aziridines or palladium-mediated N–C bond formation from N-tosyl brominated amino-acid derivatives . Stereoselective synthesis of piperidine (B6355638) derivatives, which share structural similarities with piperazines, has also been explored, highlighting the importance of stereochemical configuration for pharmaceutical activity .

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount in chemical synthesis to maximize the yield and purity of the desired compounds while minimizing by-product formation.

For the synthesis of ergot alkaloids, including ergotamine, studies have focused on methods like hydrazinolysis to cleave the compounds into simpler derivatives for analytical purposes, with an emphasis on optimizing reaction parameters for yield. For instance, in the hydrazinolysis of ergot alkaloids to lysergic acid hydrazide, optimal conditions were determined to be 100 °C for 20 minutes with the addition of 3% hydrazinium (B103819) chloride in hydrazine (B178648) hydrate (B1144303) solution, achieving up to 93% maximum yield for some ergot alkaloids . The addition of ammonium (B1175870) iodide was also found to improve the reaction rate and yield . Microwave-assisted approaches have also been explored to enhance yields and reduce reaction times .

Chemical Synthesis of Caffeine (B1668208) and Related Methylxanthine Structures

Caffeine (1,3,7-trimethylxanthine) is a significant methylxanthine alkaloid, widely consumed and synthetically produced for various applications.

Total Synthesis Routes and Intermediate Chemistry

A more recent and straightforward synthesis of caffeine begins with uracil. This pathway involves several key intermediates and reactions:

N-methylation of Uracil: Uracil is converted to 1,3-dimethyluracil (B184088). The use of a strong base like sodium hydride in a non-aqueous solvent such as dimethylsulfoxide (DMSO) significantly improves the yield of 1,3-dimethyluracil to 60%, compared to much lower yields with other methods .

Nitration: The 1,3-dimethyluracil undergoes nitration.

Reduction and Cyclization: The nitrated intermediate is then reduced and undergoes intramolecular heterocyclization simultaneously to produce theophylline (B1681296). This step can achieve a yield of 75% using iron and acetic acid .

Final N-methylation: Theophylline is then methylated at position 7 to yield caffeine. This final methylation step is critical for forming the trimethylxanthine structure of caffeine .

The yields throughout these steps are generally good to excellent, and the purity of the intermediates and final product can be confirmed using techniques such as mixed melting point, IR, and NMR spectroscopy .

Modern Catalytic Approaches in Caffeine Synthesis

Modern approaches in caffeine synthesis often seek to improve efficiency, selectivity, and environmental impact. While caffeine itself has emerged as a green catalyst in various organic transformations, its own synthesis also benefits from catalytic advancements .

One common approach for caffeine synthesis involves the N-methylation of theobromine (B1682246). Various conditions have been developed for this methylation, including the use of methyl iodide in the presence of sodium hydroxide (B78521), dimethyl sulfate (B86663), or dimethyl sulfate with alumina (B75360) impregnated with KF in acetonitrile (B52724) .

Recent developments in "green synthesis" of caffeine include methods utilizing more benign reagents and conditions. For example, a reported green synthesis starts from sodium theophylline, employing dimethyl carbonate (DMC) as the methylating agent and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalyst, often in the presence of Turkish red oil as a solvent . Electrochemical methods are also being explored as mild, green, and atom-efficient tools for synthesis, reducing the need for additional reagents .

Green Chemistry Principles in the Synthesis of "Migril" Components

The application of green chemistry principles in the synthesis of pharmaceutical components like ergotamine and caffeine is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to minimize hazard, reduce waste, and conserve resources throughout the chemical lifecycle .

Several green chemistry principles are relevant to the synthesis of "this compound" components:

Waste Prevention (Principle 1): Designing synthetic routes that minimize or eliminate waste generation is a primary goal. For instance, recovering and recycling by-products, such as acetic acid from condensation reactions in caffeine synthesis, can significantly reduce waste .

Atom Economy (Principle 2): Maximizing the incorporation of all atoms from the starting materials into the final product reduces waste. Electrochemical synthesis methods, for example, are considered atom-efficient .

Less Hazardous Chemical Syntheses (Principle 3): Employing less toxic reagents and solvents is a key aspect. The exploration of water as a green solvent in alkylation and arylation reactions, such as those involved in caffeine synthesis, represents a move away from hazardous organic solvents . Replacing traditional organochlorine solvents with less toxic alternatives, like a water/1-propanol/sodium chloride ternary system for caffeine extraction, also aligns with this principle .

Design for Energy Efficiency (Principle 6): Minimizing energy requirements by conducting reactions at ambient temperature and pressure where possible, or optimizing energy-intensive steps, contributes to sustainability. The optimization of microwave-assisted extraction for caffeine, for example, demonstrated a more energy-efficient procedure .

Use of Catalysts (Principle 9): Catalytic reagents are preferred over stoichiometric reagents as they can accelerate reactions, improve selectivity, and reduce the amount of waste generated. The use of DBU as a catalyst in the green synthesis of caffeine from sodium theophylline exemplifies this principle . Notably, caffeine itself has been identified as a green, biodegradable, mild, inexpensive, and highly efficient catalyst for various organic transformations, often promoting solvent-free conditions and shorter reaction times .

Design for Degradation (Principle 10): Designing products that degrade into innocuous substances after use is important, though more relevant to the final drug product than its synthesis.

Safer Solvents and Auxiliaries (Principle 5): The choice of solvent significantly impacts the environmental footprint. Moving towards solvent-free conditions or using environmentally benign solvents like water or supercritical CO2 for extraction and synthesis aligns with this principle .

Chemical Derivatization and Analog Research of Migril Components

Design and Synthesis of Ergot Alkaloid Analogs (e.g., Dihydroergotamine (B1670595), Ergometrine) for Chemical Exploration

Ergot alkaloids, such as ergotamine, are a class of indole (B1671886) compounds biosynthetically derived from L-tryptophan and are characterized by an ergoline (B1233604) ring system. Their structural similarity to neurotransmitters like noradrenaline, dopamine, and serotonin (B10506) allows them to interact with corresponding receptors, acting as agonists or antagonists depending on their specific substituents. This inherent activity makes them valuable scaffolds for chemical exploration and the design of novel analogs.

The synthesis of ergot alkaloid analogs often involves modifications to the core ergoline structure. For example, dihydroergotamine is a semisynthetic ergot alkaloid derived from ergotamine by the reduction (hydrogenation) of the double bond at the 9-10 position of the ergoline ring. Ergometrine, another ergot alkaloid, is an amide of lysergic acid and 2-aminopropanol. Synthetic methods for ergometrine can involve the reaction of ergotic acid and L-aminopropanols using condensing agents like T3P under basic conditions.

Structure-Reactivity Relationship Studies of Modified Ergot Scaffolds

Structure-reactivity relationship (SAR) studies are crucial for understanding how chemical modifications to the ergot alkaloid scaffold influence their properties. For instance, the antibacterial activity of metergoline (B1676345), a semisynthetic ergot alkaloid, was found to be influenced by subtle structural differences at the 1-, 6-, and 10-positions of the ergot core. Preliminary SARs indicated that the benzyl (B1604629) carbamate (B1207046) moiety of metergoline is important for its antibacterial activity. Further modifications, such as cinnamide and arylacrylamide derivatives, showed improved potency against Gram-positive bacteria.

In the context of dihydroergotamine, SAR studies have indicated that the d-isomers of lysergic acid are inactive, and the l-form is necessary for activity. The antimigraine effect of dihydroergotamine is attributed to the presence of the 9-10 double bond in the ergotamine precursor, which is subsequently reduced in dihydroergotamine.

Novel Functionalization Strategies for Ergotamine Derivatives

Novel functionalization strategies aim to introduce new chemical functionalities onto the ergotamine scaffold to tune its properties or expand its applications. While specific detailed strategies for ergotamine functionalization are not extensively detailed in the provided search results, the broader field of ergot alkaloid synthesis has seen advancements in "green" syntheses and new chemical methodologies for facile and efficient access to the ergoline scaffold. These advancements enable further investigations into the biological properties of natural product-like ergot alkaloids and their derivatives.

Synthesis and Characterization of Cyclizine (B1669395) Analogs with Modified Side Chains

Cyclizine is a piperazine (B1678402) derivative. The synthesis and characterization of cyclizine analogs often involve modifications to its side chains to explore changes in chemical properties. While specific examples of modified side chains for cyclizine analogs were not explicitly detailed in the search results, the general approach involves altering the substituents on the piperazine ring or the benzhydryl group to investigate their impact on chemical and physical characteristics. Cyclizine hydrochloride, for example, is a hydrochloride salt of cyclizine.

Chemical Modifications of Caffeine (B1668208) for Enhanced Stability or Specific Interactions

Caffeine, a methylxanthine alkaloid, is a purine (B94841) derivative. Chemical modifications of caffeine are explored to enhance its stability, alter its solubility, or achieve specific interactions with biological targets. For instance, the synthesis of caffeine can involve N-methylation of theobromine (B1682246) or theophylline (B1681296).

Research has focused on creating new C8-substituted caffeine derivatives, which have shown significant antioxidant and cytoprotective potential, with their activity dependent on their chemical structure. These modifications can increase the chelating activity of caffeine, which is typically low due to the methyl groups on its nitrogen atoms. The interaction of caffeine with metal ions can occur through its oxygen and nitrogen atoms.

Furthermore, the incorporation of protonated caffeine into deep eutectic solvents (DESs) has been explored. Protonated caffeine enhances electrostatic interactions within the DES, improving molecular stability due to its heterocyclic structure enabling strong hydrogen bonding interactions. This highlights how chemical modification (protonation) can alter caffeine's interactions within a solvent system.

Table 1: Chemical Properties of Caffeine Derivatives

Derivative TypeModification StrategyObserved Chemical/Physical ChangeReference
C8-substitutedDiaminoalkyl substitutionEnhanced antioxidant and cytoprotective potential, increased chelating activity
ProtonatedProtonation of nitrogenEnhanced electrostatic interactions, improved molecular stability in DES
Triazole-linkedAttachment of triazole via ester linkerEnhanced AChE inhibition activity, altered binding interactions
N-methylationMethylation of xanthinesStandard synthesis route, affects solubility and efficacy when combined with acids

Computational Design and Prediction of Novel Chemical Derivatives

Computational design and prediction play a significant role in the discovery of novel chemical derivatives for Migril's components. In silico studies, such as molecular docking and molecular dynamics simulations, can be used to identify key structural features that aid in binding to target receptors and predict the affinity and selectivity of new derivatives.

For caffeine, computational methods like RDKit can be used to identify derivatives with high affinity and selectivity for adenosine (B11128) receptors. Modifications like methylation and halogenation can be explored computationally to create new caffeine derivatives. Chemoinformatics analysis, including SAR data mining based on network similarity graphs and molecular docking, has been used to evaluate the potential of various scaffolds, including caffeine derivatives, as dual-binding agents for neurological targets.

Similarly, for ergot alkaloids, computational approaches can assist in understanding their complex interactions with various receptors (e.g., serotonin, dopamine, adrenergic receptors) and in designing analogs with desired pharmacological profiles while mitigating undesirable effects.

Advanced Analytical Methodologies for Migril Component Characterization in Chemical Research

High-Performance Liquid Chromatography (HPLC) for Mixture Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, indispensable for the separation and quantification of components in complex mixtures like "Migril". Its versatility allows for the precise determination of each active ingredient, as well as the detection and quantification of related substances and degradation products.

The development of an effective HPLC method for "this compound" components involves careful selection of stationary and mobile phases to achieve optimal resolution, sensitivity, and analysis time. Reversed-phase HPLC (RP-HPLC) is predominantly employed due to its suitability for the diverse polarity of ergotamine tartrate, cyclizine (B1669395) hydrochloride, and caffeine (B1668208).

Commonly, C18 stationary phases are utilized for the separation of these compounds . Some studies also report the use of C8 columns . The mobile phase composition is critical for achieving selective separation and is typically a mixture of an aqueous buffer and an organic solvent.

For cyclizine, mobile phases often include phosphate (B84403) buffer (e.g., pH 3) mixed with acetonitrile (B52724) . Other formulations involve ammonium (B1175870) acetate, acetonitrile, glacial acetic acid, and triethylamine (B128534) . Caffeine separation commonly employs mixtures of water and methanol (B129727) , or water and acetonitrile , sometimes with methanol as a ternary component . For ergotamine tartrate, mobile phases consisting of acetonitrile:water adjusted to pH 3 , or methanol-formic acid mixtures , have been reported. Simultaneous determination methods for ergotamine tartrate and caffeine often utilize phosphate buffer and acetonitrile .

Detection wavelengths are chosen based on the UV absorption maxima of the compounds. Cyclizine is typically detected around 225 nm, 264 nm, or 254 nm . Caffeine is commonly monitored at 273 nm, 275 nm, 254 nm, or 272 nm . Ergotamine tartrate can be detected by UV at 240 nm, 320 nm, or 254 nm, and also by fluorimetric detection at 360 nm after excitation at 310 nm due to its native fluorescence .

The table below illustrates typical chromatographic parameters observed in research for the analysis of this compound components:

Table 1: Representative HPLC Parameters for this compound Component Analysis

Component(s) AnalyzedStationary PhaseMobile Phase CompositionDetection Wavelength(s)Typical Retention Time (min)Reference
Cyclizine HydrochlorideC18Phosphate buffer (pH 3) – Acetonitrile (7:3)225 nm, 264 nm, 254 nmNot specified for mixture
CaffeineC18Water:Methanol (50:50 v/v)254 nmNot specified
CaffeineC18Water:Acetonitrile (60:40 v/v)273 nm1.275, 1.278
Ergotamine Tartrate, CaffeineC18Phosphate buffer pH 4.0:ACN (30:70%v/v)254 nmET: 2.507, Caffeine: 3.233
Ergotamine TartrateC8Methanol-HCOOH 0.1 M (70:30, v/v)320 nm8.30
Ergotamine Tartrate, Metoclopramide, Caffeine, ParacetamolSB-Phenyl (C18)Acetonitrile:Water (50:50, v/v) pH 3UV: 240 nm, Fluorimetric: Ex 310 nm, Em 360 nmET (UV): 4.1, Caffeine: 2.5
Paracetamol, Caffeine, Ergotamine, ProchlorperazineRP-18e0.4% Octane sulphonic acid sodium salt in water:glacial acetic acid (100:0.4) v/v and Acetonitrile (gradient)255 nmCaffeine: 5, ET: 10.5

(Note: In a fully interactive digital article, this table would allow sorting, filtering, and direct links to cited research.)

Method validation is a critical step to ensure that an analytical procedure is suitable for its intended purpose, guaranteeing the quality, reliability, and consistency of analytical results . For the analysis of "this compound" components, validation typically adheres to guidelines such as those from the International Conference on Harmonisation (ICH). Key validation parameters include:

Linearity: Demonstrates a proportional relationship between analyte concentration and detector response over a specified range. For ergotamine tartrate and caffeine, linearity has been established with high correlation coefficients (r² > 0.999) over concentration ranges such as 20-100 µg/mL or 0.122-125.0 µg/mL for caffeine .

Accuracy: Assessed by determining the recovery of known amounts of analytes from spiked samples. Mean percentage recovery values for ergotamine tartrate and caffeine are often found to be within acceptable limits, typically ranging from 97% to 103% . For instance, caffeine recovery rates have been reported between 97.4-98.6% and 97.87% , while ergotamine tartrate and caffeine were found to have mean recoveries of 102.5% and 101.0% respectively in one study .

Precision: Evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It includes repeatability (intra-day) and intermediate precision (inter-day). Relative standard deviation (RSD) values are typically low, often less than 2% . For caffeine, %RSD for repeatability was 0.6% and for intermediate precision was 0.7% .

Specificity: Ensures that the method can accurately measure the analyte in the presence of other components, such as excipients or degradation products. This is often confirmed through forced degradation studies .

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For caffeine, LOD values as low as 0.01 mg/L and 0.5 µg/mL have been reported, with LOQ values around 10 µg/mL or 1.5 µg/mL . For ergotamine tartrate, LOD values of 0.18 µg/mL and LOQ values of 0.58 µg/mL have been achieved .

Development of Stationary Phases and Mobile Phases for Optimal Resolution

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable tools in chemical research for the structural elucidation and characterization of pharmaceutical compounds. They provide detailed information about the molecular structure, functional groups, and purity of the components of "this compound".

During the synthesis of ergotamine tartrate, cyclizine hydrochloride, or caffeine, spectroscopic techniques are vital for confirming the identity and purity of synthetic intermediates and final products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides detailed information about the hydrogen and carbon environments within a molecule, allowing for the confirmation of bond connectivity and stereochemistry. For example, the structure of cyclizine hydrochloride can be confirmed by the signals of its ¹H-NMR spectrum and their interpretation .

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, which are unique fingerprints for a compound. This helps in identifying the desired product and any unexpected by-products or impurities. Infrared (IR) spectroscopy provides information about the functional groups present in a molecule, aiding in the identification of specific bonds and structural motifs. For instance, ATR-FTIR spectroscopy has been used to confirm the structure of cyclizine hydrochloride, with signals consistent with its structural formula .

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is primarily a qualitative tool for structural elucidation but can also be used for quantitative analysis (qNMR). For the components of this compound, NMR provides definitive structural confirmation. For cyclizine hydrochloride, both ¹H-NMR and ¹³C-NMR spectra have been used to confirm its structure and purity . While direct quantitative analysis of a multi-component mixture like this compound by NMR alone might be challenging due to signal overlap, it is invaluable for verifying the identity of isolated components or for purity assessments of reference standards.

Mass Spectrometry (MS): Mass spectrometry is highly sensitive and provides precise molecular weight information and characteristic fragmentation patterns.

Caffeine: In positive ionization mode, caffeine typically shows a protonated molecule [M+H]⁺ at m/z 195 . Characteristic fragment peaks include m/z 165, 138, and 109 . LC-MS and LC-MS/MS are powerful for quantifying caffeine, even at trace levels, and for analyzing its metabolites .

Cyclizine Hydrochloride: The MS spectrum of cyclizine hydrochloride is consistent with its theoretical value . GC-MS data for cyclizine is also available .

Ergotamine Tartrate: Ergotamine tartrate can be quantified using LC-MS/MS, yielding a protonated molecular ion [M+H]⁺ at m/z 582 . Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that are crucial for its identification and quantification, especially in complex matrices .

Infrared (IR) Spectroscopy: IR spectroscopy is used for the identification of functional groups and confirmation of molecular identity by comparing the sample spectrum to a reference spectrum. For cyclizine hydrochloride, ATR-FTIR spectroscopy has been successfully employed, with its signals consistent with the structural formula . While less commonly used for direct quantification in complex mixtures compared to HPLC or UV-Vis, IR spectroscopy serves as a rapid and reliable method for qualitative identification and verifying the authenticity of raw materials or final products.

Application in Identifying Synthetic Intermediates and Products

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic detectors, offering comprehensive chemical profiling of complex samples. These techniques are particularly valuable for "this compound" due to its multi-component nature and the potential presence of impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS): LC-MS and especially LC-MS/MS are widely employed for the analysis of "this compound" components, offering superior sensitivity and selectivity compared to standalone HPLC-UV methods .

Ergotamine Tartrate: LC-MS/MS is a highly specific method for quantifying ergotamine in various matrices, including biological fluids . It allows for the detection of ergotamine at very low concentrations, with reported levels down to picograms per milliliter .

Caffeine: LC-MS/MS methods have been developed for the simultaneous quantification of caffeine and its metabolites in human plasma, providing high sensitivity and selectivity with minimal sample preparation .

Comprehensive Profiling: LC-MS/MS enables the identification and quantification of the main active ingredients, as well as trace impurities, degradation products, and related substances that might be difficult to resolve or identify using single techniques. This is crucial for understanding the stability profile of the formulation and for impurity profiling in chemical research.

Gas Chromatography-Mass Spectrometry (GC-MS): While HPLC-based methods are more common for the non-volatile components of this compound, GC-MS can be applied for volatile impurities or for components that can be derivatized to become volatile. For instance, GC-MS has been used to identify caffeine and other trace components in beverages, demonstrating its utility for identifying components in complex extracts .

High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS): HPTLC-MS combines the separation efficiency of HPTLC with the analytical power of mass spectrometry. This technique offers a straightforward and cost-efficient approach for analyzing components like caffeine, often requiring minimal sample preparation and providing dual detection capabilities (UV and MS) . It can be used for rapid screening and semi-quantitative analysis.

These advanced analytical methodologies collectively provide a robust framework for the thorough characterization of "this compound" components in chemical research, ensuring the understanding of their chemical properties, purity, and behavior in various experimental contexts.

Advanced Sample Preparation Strategies for Complex Chemical Matrices

Effective sample preparation is a cornerstone of chemical research, particularly when dealing with complex matrices that contain numerous co-extracted compounds. For the components of "this compound"—ergotamine, cyclizine, and caffeine—researchers employ a variety of sophisticated techniques tailored to the specific matrix and analytical objectives. These methods aim to enhance analyte recovery, improve selectivity, and minimize matrix effects, which can significantly impact quantitative and qualitative analyses.

Strategies for Ergotamine Characterization

Ergotamine, an ergot alkaloid, often presents challenges in sample preparation due to its complex structure and potential for degradation, as well as its presence in various matrices such as biological fluids, plant materials, and pharmaceutical formulations. Advanced strategies focus on selective extraction and purification.

Liquid-Liquid Extraction (LLE): For the determination of ergotamine in biological fluids, such as urine, blood, and hair samples, liquid-liquid extraction at alkaline pH has been demonstrated as an effective sample preparation technique. This method selectively partitions ergotamine into an organic phase, separating it from many polar matrix components .

Solid Phase Extraction (SPE): Solid Phase Extraction is widely utilized for the purification and concentration of ergotamine. The advent of molecularly imprinted polymers (MIPs) has further advanced SPE applications for ergotamine. MIPs offer high selectivity and recovery rates for targeted analytes by creating specific recognition sites complementary to the analyte's structure. Research has shown the application of styrene-based MIPs for the selective adsorption of ergotamine, improving the accuracy and precision of analysis by mitigating matrix effects .

Matrix-Specific Extractions: In studies involving cereal-based food and feed, ergotamine alkaloids are commonly extracted using a mixture of methanol and water (60/40, v/v) containing formic acid. This is followed by centrifugation and ultrafiltration (e.g., through a 30 kD ultrafilter) to purify the supernatant before analysis, demonstrating a robust approach for complex food matrices . For pharmaceutical tablets, a common approach involves crushing the tablets into a fine powder, mixing with methanol, sonication to dissolve the analyte and remove undissolved excipients, and subsequent filtration .

Strategies for Cyclizine Characterization

Cyclizine, a piperazine (B1678402) derivative, requires specific sample preparation methods to accurately quantify it in various complex samples, including pharmaceutical formulations and biological fluids.

Liquid-Liquid Extraction (LLE): In the analysis of cyclizine in human serum, liquid-liquid extraction using dichloromethane (B109758) after the addition of ammonium hydroxide (B78521) has been employed. This process effectively extracts cyclizine, allowing for sensitive quantitation by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS-MS) . Another approach involves extracting ion-associates or ion-pairs formed with specific reagents using chloroform, followed by absorbance measurements .

Protein Precipitation: For plasma samples, protein precipitation with acetonitrile serves as a rapid and simple sample preparation method for cyclizine and its metabolites, ensuring the removal of high-molecular-weight proteins that could interfere with downstream analytical techniques .

Solid Phase Extraction (SPE): Solid-phase extraction, often combined with a simple phase separation step, has been successfully applied for the preparation of serum and urine samples for cyclizine analysis, providing a sensitive and selective method for its determination .

Strategies for Caffeine Characterization

Caffeine, a xanthine (B1682287) derivative, is a common component in many matrices, from beverages to pharmaceutical products. Sample preparation for caffeine often focuses on simple, efficient methods due to its relatively high solubility and stability.

Dilution and Filtration: For liquid samples like beverages (e.g., soft drinks, energy drinks, coffee), a primary sample preparation step involves degassing, dilution with distilled water or an acetonitrile/water mixture, and subsequent filtration through fine pore filters (e.g., 0.20 μm or 0.2 μm nylon membrane filters). This removes particulate matter that could interfere with chromatographic columns .

Solid Phase Extraction (SPE): For dry caffeine-containing samples, SPE using C18 sorbents is an effective technique to extract and purify caffeine from a mixture of impurities. This method concentrates the analyte while unretained impurities pass through, and the retained caffeine is then eluted with an appropriate solvent .

Direct Dissolution and Filtration: For powdered samples, such as coffee bean extracts or pharmaceutical formulations, direct dissolution in a suitable solvent (e.g., 70% methanol or aqueous acetonitrile) followed by filtration is a straightforward and common preparation method .

The selection of an appropriate sample preparation strategy for "this compound" components is highly dependent on the matrix complexity, the concentration of the analytes, and the sensitivity requirements of the chosen analytical methodology. Researchers continually refine these techniques to achieve optimal recovery, selectivity, and reproducibility in their chemical characterization efforts.

Theoretical and Computational Chemistry Studies on Migril Constituents

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, rooted in quantum mechanics, provide a rigorous framework for studying the electronic structure, stability, and reactivity of molecules. These calculations enable the prediction of molecular geometries, energy landscapes, and various electronic properties.

Conformational analysis explores the energetically favorable spatial arrangements (conformations) of a molecule, while torsional barriers represent the energy required to rotate around specific bonds .

Caffeine (B1668208) (CID 2519): High-level quantum chemical calculations, such as DLPNO–CCSD(T) with extended basis sets over B3LYP–D3 optimized geometries, have been employed to analyze the conformational preferences of caffeine. These studies reveal that the three methyl groups in caffeine adopt uncommon conformations, with C–H bonds eclipsing carbonyl groups or heavily delocalized C–N bonds within the fused double-ring aromatic system. This puzzling conformational preference is attributed to hyperconjugation, a bidirectional charge transfer between the methyl groups and the aromatic system. The rotational barriers for these methyl groups are notably small, not exceeding 1.3 kcal/mol, suggesting that at room temperature, these groups exhibit either free rotation or fluxional behavior . Table 1: Calculated Rotational Barriers for Caffeine Methyl Groups

Methyl GroupCalculated Rotational Barrier (kcal/mol)MethodReference
M1≈ 0.28B3LYP–D3
All≤ 1.3DLPNO–CCSD(T)

Ergotamine (CID 8223): Conformational analyses of ergotamine, utilizing ¹H NMR spectroscopy and potential-energy calculations, have shown that in its neutral form, the molecule is fixed in folded conformations due to the presence of two strong intramolecular hydrogen bonds. Conversely, the protonated species of ergotamine tend to adopt a more extended conformation, characterized by a single intramolecular hydrogen bond . This difference in conformational preference between neutral and protonated forms is crucial for understanding its interactions in various environments.

Cyclizine (B1669395) (CID 6726): While quantum chemical calculations are routinely applied for conformational analysis of organic molecules, specific detailed studies focusing on the torsional barriers and comprehensive conformational landscape of cyclizine were not extensively highlighted in the search results. However, general quantum chemical methods like DFT are widely used to predict molecular equilibrium properties and conformational preferences by exploring the potential energy surface .

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting chemical reactivity and understanding electronic transitions .

Caffeine (CID 2519): FMO analysis, often complemented by Density of States (DOS) spectrum investigations, has been applied to caffeine to determine its chemical reactivity and stability. These studies help identify nucleophilic and electrophilic reactive sites within the molecule and evaluate its band gap. Such analyses have indicated the potent antioxidant abilities of caffeine, linking its electronic structure to its chemical behavior .

Ergotamine (CID 8223) & Cyclizine (CID 6726): While specific detailed FMO studies for Ergotamine and Cyclizine were not prominently found in the provided search results, FMO theory is a fundamental aspect of quantum chemical calculations used to understand the electronic properties and potential reactivity of any chemical compound . It provides insights into electron transfer processes and preferred sites for chemical reactions.

Conformational Analysis and Torsional Barriers

Molecular Dynamics Simulations of "Migril" Components in Solvent Systems

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of time-dependent phenomena, such as molecular motion, solvent interactions, and conformational changes in various environments .

Solvation free energy is a critical thermodynamic quantity that quantifies the favorability of a molecule dissolving in a particular solvent.

Ergotamine (CID 8223): While direct solvation free energy calculations for isolated ergotamine in various solvents were not explicitly detailed in the search results, MD simulations have been employed to calculate binding free energies (e.g., using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method) for ergotamine when complexed with proteins . These binding free energy calculations inherently include solvation energy terms, reflecting the energetic contributions of the solvent to the ligand-protein interaction.

Cyclizine (CID 6726): Studies employing DFT methods (e.g., B3LYP/6-311++G(d,p)) have investigated the solvation energy values for cyclizine, including its free base, cationic, and hydrochloride species, in aqueous and DMSO solutions. These calculations indicate that higher solvation energy is observed in aqueous solution compared to DMSO, suggesting a stronger interaction with water molecules .

Understanding intermolecular interactions is crucial for predicting solubility, aggregation, and binding behavior.

Caffeine (CID 2519): MD simulations have revealed extensive aggregation of caffeine molecules in aqueous solutions, primarily driven by pi-stacking interactions where the planar faces of the molecules stack against one another. The arrangement of water molecules around caffeine is also complex . Furthermore, quantum chemistry computations indicate that caffeine can act as a hydrogen bond donor through the hydrogen atom attached to the carbon in its imidazole (B134444) ring, interacting with electronegative centers on solvent molecules. Spectroscopic analyses (UV-Vis and ¹H NMR), supported by DFT, have also demonstrated hydrogen bonding interactions between caffeine and protic ionic liquids in aqueous solutions .

Ergotamine (CID 8223): Molecular dynamics simulations of ergotamine interacting with biological receptors (e.g., 5-HT1B receptor) have identified various noncovalent interactions, including hydrogen bonding, hydrophobic interactions, pi-sulfur interactions, and pi-pi interactions, as dominant forces in ligand-protein complexes . Additionally, intramolecular hydrogen bonds are known to play a significant role in defining the conformational stability of ergotamine .

Cyclizine (CID 6726): The studies on solvation energies for cyclizine in different solvents implicitly highlight the presence of intermolecular interactions between cyclizine and solvent molecules. These interactions, likely involving hydrogen bonding with protic solvents like water, contribute to the solvation process.

Solvation Free Energy Calculations

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)

Theoretical prediction of spectroscopic properties complements experimental data, aiding in structural elucidation and understanding electronic transitions.

Caffeine (CID 2519): Extensive quantum chemical calculations have been performed to predict the NMR parameters of caffeine, including nuclear magnetic shielding constants and indirect spin–spin coupling constants. These calculations have been carried out for caffeine in various environments, such as gas phase, chloroform, DMSO, and water, utilizing different density functionals (e.g., B3LYP, M06) and basis sets (e.g., aug-cc-pVTZ). Notably, ¹⁷O NMR spectra of caffeine have been reported and theoretically predicted, providing unique insights into the oxygen environments within the molecule. Theoretical ¹H and ¹³C NMR chemical shifts have shown good agreement with experimental data, further validating the computational approaches . Theoretical UV-Vis absorption spectra have also been studied, with observed hyperchromic shifts indicating the presence of hydrogen bonding interactions . Table 3: Predicted NMR Chemical Shifts for Caffeine (Selected Nuclei)

NucleusEnvironmentChemical Shift (ppm) (Theoretical)Chemical Shift (ppm) (Experimental)Reference
¹⁷OCDCl₃≈ 258.60, 306.27 (exp)-
¹HDMSO-d63.37, 3.55, 4.01 (methyls), 7.58 (ring H)3.256, 3.426, 3.887 (methyls), 7.859 (ring H)
¹³CDMSO-d6-Consistent with aromatic/methylene groups
¹⁵NVacuum-151.84 (B3LYP), -165.11 (M06)-
¹⁵NWater-164.48 (B3LYP), -178.10 (M06)-

Ergotamine (CID 8223): While ¹H NMR spectroscopy has been experimentally utilized in conformational analyses of ergotamine , specific theoretical predictions of its UV-Vis absorption spectra or detailed NMR chemical shifts for the isolated molecule were not prominently found in the provided search results. However, theoretical methods for predicting spectroscopic properties are well-established and can be applied to complex molecules like ergotamine .

Cyclizine (CID 6726): Theoretical studies have predicted the infrared (IR), Raman, ¹H NMR, ¹³C NMR chemical shifts, and UV-Vis spectra for cyclizine and its various species (free base, cationic, and hydrochloride). These theoretical predictions, often performed using DFT methods (e.g., B3LYP/6-311++G(d,p)), have shown reasonable concordance with corresponding experimental data, thereby aiding in the comprehensive spectroscopic characterization of cyclizine . Table 4: Predicted Spectroscopic Properties for Cyclizine (Selected)

PropertySpeciesMethodConcordance with ExperimentReference
IR, RamanFree base, Cationic, HydrochlorideB3LYP/6-31GReasonable
¹H NMRFree base, Cationic, HydrochlorideB3LYP/6-31GGood
¹³C NMRFree base, Cationic, HydrochlorideB3LYP/6-31GGood
UV-VisFree base, Cationic, HydrochlorideB3LYP/6-31GReasonable

Computational Modeling of Reaction Mechanisms and Catalysis

Computational modeling plays a crucial role in elucidating reaction pathways, understanding catalytic processes, and predicting the behavior of chemical systems from first principles . By employing methods such as Density Functional Theory (DFT) and molecular dynamics simulations, researchers can calculate potential energy surfaces, identify favorable reaction pathways, and determine energy barriers associated with different steps . This approach is vital for designing new catalysts and optimizing reaction conditions .

Ergotamine: Computational studies have contributed to understanding the chemical transformations of ergotamine, particularly in the context of its N-demethylation reactions. For instance, investigations into iron-catalyzed N-demethylation of ergotamine have utilized computational mechanistic understanding to evaluate the suitability of various peroxides, such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), and potassium peroxymonosulfate (B1194676) (oxone®) . These studies indicated that mCPBA was effective in yielding the desired N⁶-oxidation product, while H₂O₂ and oxone® were less suitable due to incomplete conversion or significant by-product formation . Furthermore, it was observed that approximately 85% of the products formed during ergotamine oxidation were attributed to hydroxylation and the formation of double bonds at various positions . Such computational insights are instrumental in optimizing synthetic routes and minimizing undesired side reactions.

Cyclizine: As a piperazine (B1678402) derivative, cyclizine's chemical behavior can be informed by computational studies on similar cyclic amine systems. General computational chemistry research on cyclization reactions and catalyst design utilizes quantum-chemical calculations to elucidate mechanisms and develop catalysts for highly selective cyclization reactions . For piperazine derivatives, computational modeling has been applied to study acid-base equilibria and to predict suitable reaction conditions for synthetic protocols, including those involving metal-ion catalyzed reactions . Additionally, computational and experimental mechanistic studies have been conducted on asymmetric catalysis involving cyclizine products, providing a deeper understanding of the factors governing stereoselectivity . These computational investigations help in predicting reactivity and selectivity, which are fundamental to designing new reactions and improving catalysts .

Caffeine: Caffeine, beyond its pharmacological properties, has also been explored for its catalytic potential in organic synthesis. Computational studies have investigated caffeine's role as a green catalyst in various multicomponent reactions, often depicting the probable mechanisms involved in these transformations . For example, its application in the synthesis of polysubstituted dihydro-2-oxypyrroles and benzo[a]pyrano[2,3-c]phenazines has been supported by mechanistic insights derived from computational approaches . Moreover, computational chemistry has been employed to study the binding modes and metabolism of caffeine by cytochrome P450 enzymes, proposing mechanisms that explain metabolite formation based on caffeine concentration and its interaction within the enzyme's active site .

Cheminformatics and Data Mining for Chemical Space Exploration

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to address chemical problems, with a strong emphasis on the manipulation, analysis, and visualization of chemical data . It is foundational for exploring chemical space, which represents the vast universe of all possible chemical compounds . Data mining techniques and algorithms are crucial for efficiently navigating this space, enabling researchers to identify compounds with desired properties, assess synthetic tractability, and analyze structural characteristics .

General Principles and Applications: Cheminformatics tools facilitate the efficient screening and analysis of large chemical libraries, accelerating the identification of potential drug candidates and novel materials . Techniques such as virtual screening and computer-aided drug design leverage computational models and machine learning algorithms to predict properties like bioavailability and target interactions, thereby prioritizing promising compounds for further investigation . Key aspects include the calculation of molecular descriptors and the projection of descriptor space into lower dimensions for visual representation, aiding in the exploration of structure-property and structure-activity relationships (SARs) . Scaffold analysis is a prominent cheminformatics technique used to classify chemical structures and explore molecular diversity .

Ergotamine: In the context of chemical space exploration, tools like Scaffold Hunter have been utilized to navigate and visualize complex structural relationships within chemical databases. An example cited is the generation of a scaffold tree branch from the indole (B1671886) alkaloid ergotamine, which helps in correlating structural features with observed bioactivity . Such approaches allow researchers to identify new ligand types and understand the diversity of natural products, guiding the design of compounds with desired properties .

Cyclizine: While specific cheminformatics studies focusing solely on the chemical space exploration of cyclizine were not predominantly highlighted in the search results, the general principles of cheminformatics are directly applicable to its chemical scaffold. As a piperazine derivative, cyclizine's structural features can be analyzed using molecular descriptors and fingerprints to assess its similarity to other compounds, explore its derivatives, and identify potential new chemical entities within its structural class . This involves leveraging large chemical databases and machine learning techniques to map and navigate the chemical space relevant to piperazine-based compounds.

Caffeine: Caffeine, as a well-known natural product and xanthine (B1682287) alkaloid, is often included in broader cheminformatics analyses of compound databases. While direct studies on its specific chemical space exploration using advanced cheminformatics methods were not extensively detailed in the provided search results, caffeine's molecular properties and structure have been considered in molecular modeling studies, particularly in the context of natural products as starting compounds for drug discovery. Cheminformatics principles would apply to analyzing its derivatives or identifying novel compounds sharing similar structural or property profiles within chemical libraries.

Chemical Degradation and Stability Studies of Migril Components

Hydrolytic Degradation Pathways of Ergotamine, Cyclizine (B1669395), and Caffeine (B1668208)

Hydrolytic degradation involves the cleavage of chemical bonds by water. Each component of Migril exhibits distinct susceptibilities to hydrolysis.

Ergotamine: While specific detailed hydrolytic degradation pathways for ergotamine were not extensively elaborated in the reviewed literature, ergot alkaloids are generally known to be sensitive to various degradation processes.

Cyclizine: Cyclizine is prone to hydrolytic degradation, particularly when exposed to acidic or humid environments . Studies indicate that it can also undergo basic hydrolytic degradation .

Caffeine: Caffeine, a purine (B94841) alkaloid, can undergo hydrolytic processes, especially in the context of microbial degradation. Certain microbial pathways involve the sequential hydrolysis and removal of methyl groups, ultimately yielding products such as methanol (B129727) and xanthine (B1682287) . In biological systems, caffeine is metabolized through N-demethylation, an enzymatic process that can be considered a form of hydrolysis, producing paraxanthine (B195701), theobromine (B1682246), or theophylline (B1681296) . The C-8 oxidative pathway of caffeine degradation also incorporates hydrolytic steps .

Oxidative Stability and Formation of Degradation Products

Oxidative degradation, often catalyzed by oxygen, light, or trace metals, can significantly impact the stability of pharmaceutical compounds.

Ergotamine: Detailed information on the specific oxidative degradation products of ergotamine was not found within the scope of the conducted research.

Cyclizine: Cyclizine is known to be susceptible to oxidative degradation. A primary pathway involves the oxidation of its tertiary amine group . Cyclizine N-oxide (dihydrochloride) has been identified as a significant degradation impurity resulting from oxidative processes . Cyclizine has been cited in patent literature as an oxidatively unstable pharmaceutical ingredient, highlighting the need for stabilization strategies in formulations .

Caffeine: Caffeine is subject to oxidative degradation, particularly through advanced oxidation processes (AOPs) where highly reactive species like hydroxyl radicals (•OH) play a crucial role . The C4=C8 double bond within the caffeine molecule is a primary target for rapid attack by hydroxyl radicals . This oxidative attack can lead to the formation of intermediate degradation products. For instance, dimethylparabanic acid (C₅H₆N₂O₃, MW = 142) is often formed as a first intermediate, which can then undergo further oxidation to di(N-hydroxymethyl)parabanic acid (C₅H₆N₂O₅, MW = 174) . In bacterial degradation, C-8 oxidation pathways lead to products such as 1,3,7-trimethyluric acid (TMU) .

Table 6.2.1: Key Oxidative Degradation Products of Caffeine

CompoundMolecular FormulaMolecular Weight (Da)Degradation MechanismSource
Dimethylparabanic acidC₅H₆N₂O₃142Hydroxyl radical attack on C4=C8 double bond
Di(N-hydroxymethyl)parabanic acidC₅H₆N₂O₅174Further oxidation of dimethylparabanic acid
1,3,7-Trimethyluric acid (TMU)C₈H₁₀N₄O₃210C-8 oxidation (microbial pathway)

Photochemical Degradation Mechanisms and Light Sensitivity

Photochemical degradation is initiated by exposure to light, particularly ultraviolet (UV) radiation, leading to chemical transformations.

Ergotamine: Ergotamine requires protection from light to maintain its stability . Specific detailed photochemical degradation mechanisms for ergotamine were not found in the search results.

Cyclizine: Cyclizine is notably light-sensitive . Its hydrochloride salt also exhibits sensitivity to light . Exposure to light can induce the formation of photodegradation products . Furthermore, cyclizine itself can increase an individual's sensitivity to sunlight (photosensitivity) .

Caffeine: Caffeine undergoes photodegradation, a process that has been investigated using various advanced oxidation techniques . Photocatalytic degradation, often employing titanium dioxide (TiO₂) under UV irradiation, is a common method for caffeine degradation and involves the generation of hydroxyl radicals . The kinetics of caffeine photodegradation typically follow a first-order reaction . The initial step in the photodegradation of caffeine often involves the attack of hydroxyl radicals on the C4=C8 double bond, leading to subsequent degradation .

Influence of pH and Temperature on Chemical Integrity

The chemical integrity of drug components is highly dependent on environmental factors such as pH and temperature, which can accelerate or inhibit degradation reactions.

Ergotamine: Ergotamine should be stored within a temperature range of 20-25°C and protected from heat .

Cyclizine: Cyclizine's stability is influenced by both pH and temperature. It is considered relatively stable but can degrade under elevated temperatures or in acidic conditions . Optimal storage conditions include a cool, dry, and light-protected environment, ideally below 25°C . The pH of cyclizine lactate (B86563) injection is typically between 3.3 and 3.7 . Studies on cyclizine lactate stability in solution indicate that dilution with certain solvents can affect its integrity; for example, crystals formed within 24 hours at 23°C when diluted with 0.9% sodium chloride, whereas it remained in solution for at least 24 hours at 23°C when diluted with water or 5% dextrose . The absorbance of cyclizine complexes, an indicator of its chemical state, showed an increase at pH 0.2–0.3, reaching maximum absorbance between pH 0.3–1.5, and decreasing at pH > 1.50 . Temperature also plays a role, with increased absorbance observed between 10-20°C, stability maintained between 20-60°C, and a decrease in absorbance at higher temperatures likely due to dissociation .

Caffeine: The pH of the solution significantly impacts the rate of caffeine degradation, particularly in advanced oxidation processes . For photocatalytic degradation using TiO₂, higher reaction rates for caffeine decomposition have been observed at extreme pH values (pH 3 and pH 11) compared to neutral or near-neutral conditions (pH 6 and pH 9) . This is attributed to the surface charge of TiO₂ at low pH, which facilitates the adsorption of organic molecules, and the increased concentration of hydroxyl radicals in alkaline conditions . Temperature also plays a role in caffeine's oxidative decomposition .

Table 6.4.1: Influence of pH on Caffeine Photodegradation Kinetics (TiO₂ Photocatalysis)

pHApparent First-Order Rate Constant (k) (min⁻¹)ObservationSource
30.013Higher degradation rate due to facilitated adsorption on positively charged TiO₂ surface
60.008Lower degradation rate
90.008Lower degradation rate
110.012Higher degradation rate due to greater hydroxyl radical concentration

Identification and Structural Characterization of Degradation Byproducts

Identifying and characterizing degradation byproducts is crucial for understanding degradation pathways and ensuring product quality.

Ergotamine: The available literature did not provide specific details on the identification or structural characterization of ergotamine degradation byproducts.

Cyclizine: Cyclizine N-oxide (dihydrochloride) has been identified as a degradation impurity . Degradation products of cyclizine can arise under various stress conditions, including acidic, alkaline, oxidative, thermal, and light exposure . These impurities may include oxidation products of the tertiary amine group, dealkylated derivatives or products of hydrolysis under acidic or humid conditions, and compounds formed through photodegradation .

Caffeine: During photocatalytic degradation, specific intermediate products have been identified and characterized. These include dimethylparabanic acid (C₅H₆N₂O₃) and di(N-hydroxymethyl)parabanic acid (C₅H₆N₂O₅) . In the context of microbial degradation, a wider array of catabolites has been identified through various studies. These include theobromine, paraxanthine, 7-monomethylxanthine, xanthine, 3,7-dimethyluric acid, 1,7-dimethyluric acid, 7-methyluric acid, uric acid, allantoin, allantoic acid, ureidoglycolic acid, glyoxylic acid, urea (B33335), and formaldehyde (B43269) . The N-demethylation pathway in bacteria typically yields xanthine as the primary end-product, with theobromine and paraxanthine as initial major metabolites . The C-8 oxidation pathway leads to 1,3,7-trimethyluric acid (TMU) . Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) have been employed to identify fragment ions of caffeine upon pH adjustment, aiding in the elucidation of degradation pathways .

Table 6.5.1: Identified Degradation Byproducts of Cyclizine and Caffeine

CompoundParent DrugType of Degradation ProductNotes on Formation/IdentificationSource
Cyclizine N-Oxide (dihydrochloride)CyclizineOxidativeForms from oxidation of tertiary amine group
Hydrolytic/Dealkylated DerivativesCyclizineHydrolyticForms under acidic or humid conditions
Photodegradation ProductsCyclizinePhotochemicalForms upon exposure to light
Dimethylparabanic acidCaffeineOxidative (Photocatalytic)First intermediate from hydroxyl radical attack on C4=C8 double bond
Di(N-hydroxymethyl)parabanic acidCaffeineOxidative (Photocatalytic)Second intermediate from further oxidation of dimethylparabanic acid
TheobromineCaffeineMicrobial (N-demethylation)Major metabolite in the N-demethylation pathway
ParaxanthineCaffeineMicrobial (N-demethylation)Metabolite in the N-demethylation pathway
7-MonomethylxanthineCaffeineMicrobialCatabolite in caffeine degradation
XanthineCaffeineMicrobial (N-demethylation)End-product of N-demethylation pathway
1,3,7-Trimethyluric acid (TMU)CaffeineMicrobial (C-8 oxidation)Forms via C-8 oxidation pathway

Chemical Interactions of Migril Constituents with Other Chemical Systems Non Biological

Adsorption and Desorption Behavior on Solid Supports (e.g., chromatography media)

The adsorption and desorption characteristics of Migril's constituents on various solid supports are crucial for processes such as purification and analytical chromatography.

Caffeine (B1668208): Caffeine demonstrates effective adsorption onto amorphous silica, with desorption readily achieved by elution with water. Hydrophobic silicas are favored for aqueous solutions, while hydrophilic silicas are more suitable for non-aqueous systems. Rapid adsorption of caffeine has been observed on Na+-exchanged bentonite (B74815), reaching equilibrium within 15 minutes and fitting the Langmuir adsorption isotherm model, indicating a maximum adsorption capacity of 20 ± 3 mg/g. Desorption from bentonite can be performed using organic solvents such as ethanol, acetonitrile (B52724), or methanol (B129727), including those containing formic acid or ammonium (B1175870) hydroxide (B78521). On polyvinylpolypyrrolidone (PVPP), nearly all adsorbed caffeine can be desorbed using water. In chromatographic applications, caffeine's adsorption-desorption equilibrium constants on charged surface hybrid (CSH) stationary phases are approximately double those on bridge ethylene (B1197577) hybrid (BEH) phases, a difference attributed to charge-dipole interactions.

Ergotamine Tartrate: Specific detailed research findings on the adsorption and desorption behavior of ergotamine tartrate on solid supports, particularly chromatography media, were not found in the provided search results. Ergotamine tartrate is generally described as insoluble in water.

Cyclizine (B1669395) Hydrochloride: Information regarding the specific adsorption and desorption behavior of cyclizine hydrochloride on solid supports or chromatography media was not available in the provided search results.

Formation of Co-crystals and Solid-State Interactions

Co-crystals are crystalline solids composed of two or more neutral molecules linked by non-covalent interactions, such as hydrogen bonds and van der Waals forces.

Caffeine: Caffeine is known to readily form co-crystals. A notable example is the 1:1 co-crystal formed with urea (B33335), which can spontaneously form in the solid state at room temperature and under low relative humidity (<30%). Pre-milling the individual components significantly accelerates this co-crystallization process. Caffeine also forms co-crystals with gallic acid, exhibiting various structural forms influenced by the presence and ratio of solvent and water molecules. These structures are stabilized by strong O-H···O/N type hydrogen bonds and π···π stacking interactions. Additionally, caffeine forms co-crystals with dinitrobenzoic acid (DNBA) and dinitrosalicylic acid (DNSA), where strong O-H···N hydrogen bonds and weaker C-H···O hydrogen bonds are the primary stabilizing forces.

Ergotamine Tartrate: While co-crystals are a strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) through non-covalent interactions, specific details on the formation of co-crystals involving ergotamine tartrate with non-drug coformers were not identified in the provided search results. Ergotamine tartrate is a component of multicomponent pharmaceutical tablets.

Cyclizine Hydrochloride: No specific information regarding the formation of co-crystals or other solid-state interactions of cyclizine hydrochloride with non-drug chemical systems was found in the provided search results.

Complexation with Inorganic and Organic Ligands in Solution

Complexation involves the association of molecules or ions through donor-acceptor mechanisms.

Caffeine: Caffeine is recognized for its ability to form organic molecular complexes with various compounds, often mediated by hydrogen bonding and other intermolecular interactions. It forms complexes with acidic drugs, such as p-aminobenzoic acid and gentisic acid, primarily through hydrogen bonding between caffeine's polarizable carbonyl group and the acidic hydrogen atom. Caffeine can form water-soluble complexes with organic acid anions, which exhibit higher solubility than caffeine itself. Conversely, complexes formed with certain organic acids, like gentisic acid, may result in decreased solubility. Furthermore, caffeine can complex with drugs such as benzocaine, procaine, and tetracaine. Beyond drug interactions, caffeine's imidazole (B134444) ring can be deprotonated to form N-heterocyclic carbene (NHC) ligands, which are capable of coordinating with transition metal ions, including gold, silver, palladium, and platinum. Caffeine-based ionic liquids, derived from caffeine, can also be utilized in catalytic reactions.

Ergotamine Tartrate: No specific information on the complexation of ergotamine tartrate with inorganic or organic ligands in solution was found in the provided search results.

Cyclizine Hydrochloride: No specific details regarding the complexation of cyclizine hydrochloride with inorganic or organic ligands in solution were identified in the provided search results.

Chemical Reactivity with Common Laboratory Reagents (e.g., acids, bases, oxidizers, reducing agents)

The chemical reactivity of this compound's constituents with common laboratory reagents defines their stability and handling requirements.

Caffeine: Caffeine undergoes oxidation when reacted with hydrogen peroxide and hydrochloric acid, leading to the formation of various reaction products, some of which are colored compounds like murexin 3 (purple) and other yellow and red substances. This reaction can also liberate ammonia. Lab-grade caffeine is a highly purified organic compound frequently utilized as a versatile laboratory reagent in various scientific disciplines.

Ergotamine Tartrate: Ergotamine tartrate is sensitive to prolonged exposure to heat and light. Upon heating to decomposition, it emits toxic fumes, specifically nitrogen oxides. It is incompatible with strong oxidizing agents.

Cyclizine Hydrochloride: Cyclizine hydrochloride is incompatible with strong oxidizing agents. It can participate in nitrosation reactions under specific conditions.

Q & A

Q. How should researchers address ethical challenges in this compound trials involving vulnerable populations?

  • Methodological Answer : Develop ethics protocols in consultation with institutional review boards (IRBs) and community stakeholders. Use participatory research frameworks to ensure informed consent and equitable benefit-sharing. Publish ethical considerations transparently to guide future studies .

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